molecular formula C19H32N2O4 B1588708 Ibuprofen DL-Lysin CAS No. 57469-76-8

Ibuprofen DL-Lysin

Katalognummer: B1588708
CAS-Nummer: 57469-76-8
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: IHHXIUAEPKVVII-ZSCHJXSPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid” is a compound that consists of two parts . The first part, 2,6-Diaminohexanoic acid, is also known as L-Lysine . L-Lysine is a common amino acid with the formula C6H14N2O2 . The second part, 2-[4-(2-methylpropyl)phenyl]propanoic acid, is related to ibuprofen . This compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of 2,6-Diaminohexanoic acid (L-Lysine) is well established with the formula C6H14N2O2 . The exact mass is 146.1055 and the molecular weight is 146.1876 . The molecular structure of 2-[4-(2-methylpropyl)phenyl]propanoic acid is related to ibuprofen . The molecular formula is C19H32N2O4 and the average mass is 352.468 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of L-Lysine include an exact mass of 146.1055 and a molecular weight of 146.1876 . The physical and chemical properties of 2-[4-(2-methylpropyl)phenyl]propanoic acid include an average mass of 352.468 Da .

Wissenschaftliche Forschungsanwendungen

Verbesserte Absorption zur Schmerzlinderung

Ibuprofen DL-Lysin wurde entwickelt, um die Absorptionsrate von Ibuprofen zu verbessern, was für die Schmerzbehandlung von Vorteil ist. Die Lysinsalzform ermöglicht einen schnelleren Beginn der Analgesie, was besonders bei akuten Schmerzzuständen wie postoperativen Zahnschmerzen hilfreich ist . Diese schnellere Absorption führt zu einer schnelleren Linderung für die Patienten, was es zu einer wertvollen Alternative zu Standard-Ibuprofen in Situationen macht, in denen eine sofortige Schmerzbeherrschung gewünscht ist.

Postoperative Zahnschmerzbehandlung

In klinischen Studien hat sich this compound als wirksam bei der Behandlung von postoperativen Zahnschmerzen erwiesen, insbesondere nach der Extraktion des Weisheitszahns . Die Fähigkeit der Verbindung, eine signifikante Schmerzlinderung im Vergleich zu Placebo bereits 15 Minuten nach der Einnahme bis zu 6 Stunden lang zu bewirken, macht sie zu einem starken Kandidaten für die Zahnanalgesie.

Nicht-Unterlegenheit gegenüber Ibuprofen-Säure

Studien haben gezeigt, dass this compound der Ibuprofen-Säure hinsichtlich der analgetischen Wirksamkeit nicht unterlegen ist . Dies deutet darauf hin, dass Patienten von this compound eine vergleichbare Schmerzlinderung erwarten können wie von traditionellem Ibuprofen, mit dem zusätzlichen Vorteil einer möglicherweise schnelleren Wirkung aufgrund seiner verbesserten Löslichkeit.

Sicherheit und Verträglichkeit

This compound wurde bei Patienten als gut verträglich befunden, wobei Nebenwirkungen leicht bis mittelschwer und nicht behandlungsbezogen waren . Dieses Sicherheitsprofil ist entscheidend für die Anwendung in verschiedenen Patientenpopulationen, einschließlich derer, die möglicherweise empfindlich auf andere Schmerzmittel reagieren.

Pharmakokinetische Vorteile

Die pharmakokinetischen Eigenschaften von this compound, wie z. B. das Erreichen der maximalen Plasmakonzentration, sind für die Behandlung akuter Schmerzen von Vorteil . Diese schnelle Bioverfügbarkeit ist für Zustände unerlässlich, bei denen eine sofortige Schmerzlinderung Priorität hat, und die Lysinsalzformulation erleichtert diesen Bedarf.

Vergleichende Wirksamkeitsstudien

Vergleichende Studien zwischen Ibuprofen und this compound haben die pharmakokinetischen Vorteile des letzteren aufgezeigt . Obwohl der Wirkbeginn nicht signifikant schneller war als bei Ibuprofen-Säure, war die Gesamtwirksamkeit über einen Zeitraum von sechs Stunden nach der Verabreichung ähnlich, was eine alternative Option für die Schmerzbehandlung mit einem anderen Absorptionsprofil bietet.

Wirkmechanismus

Target of Action

Ibuprofen DL-lysine, also known as 079X7DL13M, Ibuprofen D,L-lysinate, 2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid, or (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid D,L-lysine salt, primarily targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever .

Mode of Action

Ibuprofen DL-lysine exerts its effects by non-selectively inhibiting the activity of COX-1 and COX-2 enzymes. By blocking these enzymes, Ibuprofen DL-lysine reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . This inhibition occurs through the reversible binding of Ibuprofen DL-lysine to the active sites of COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins .

Biochemical Pathways

The primary biochemical pathway affected by Ibuprofen DL-lysine is the arachidonic acid pathway. By inhibiting COX enzymes, Ibuprofen DL-lysine disrupts the conversion of arachidonic acid to prostaglandin H2, thereby reducing the synthesis of downstream prostaglandins such as prostaglandin E2, which is involved in inflammation and pain signaling . This disruption leads to a decrease in the overall inflammatory response and alleviation of pain and fever .

Pharmacokinetics

Ibuprofen DL-lysine exhibits favorable pharmacokinetic properties, including rapid absorption, distribution, metabolism, and excretion (ADME). Upon oral administration, Ibuprofen DL-lysine is quickly absorbed from the gastrointestinal tract, leading to rapid onset of action . The compound is extensively metabolized in the liver, primarily via oxidation and conjugation, and its metabolites are excreted in the urine . The presence of the lysine salt enhances the solubility and bioavailability of Ibuprofen DL-lysine, allowing for more efficient absorption and therapeutic effect .

Result of Action

The molecular and cellular effects of Ibuprofen DL-lysine’s action include reduced inflammation, pain relief, and fever reduction. By inhibiting COX enzymes and decreasing prostaglandin synthesis, Ibuprofen DL-lysine effectively diminishes the inflammatory response, leading to decreased swelling and pain at the site of inflammation . Additionally, the reduction in prostaglandin levels helps lower body temperature in febrile conditions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Ibuprofen DL-lysine. For instance, the compound’s solubility and absorption can be affected by the pH of the gastrointestinal tract . Additionally, storage conditions such as temperature and humidity can impact the stability of Ibuprofen DL-lysine, potentially affecting its therapeutic efficacy . Proper storage and handling are essential to maintain the compound’s stability and effectiveness .

: DrugBank

Biochemische Analyse

Biochemical Properties

Ibuprofen DL-lysine plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, Ibuprofen DL-lysine reduces the production of prostaglandins, thereby alleviating inflammation and pain. Additionally, Ibuprofen DL-lysine interacts with various proteins and biomolecules, including serum albumin, which aids in its transport and distribution within the body .

Cellular Effects

Ibuprofen DL-lysine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Ibuprofen DL-lysine can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the expression of pro-inflammatory genes. This inhibition leads to a decrease in the production of inflammatory cytokines and chemokines. Furthermore, Ibuprofen DL-lysine can affect cellular metabolism by altering the activity of enzymes involved in the arachidonic acid pathway .

Molecular Mechanism

The molecular mechanism of action of Ibuprofen DL-lysine involves its binding interactions with COX enzymes. Ibuprofen DL-lysine binds to the active site of COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandins. This inhibition is achieved through competitive binding, where Ibuprofen DL-lysine competes with arachidonic acid for the active site of the enzyme. Additionally, Ibuprofen DL-lysine can modulate gene expression by inhibiting transcription factors such as NF-κB, leading to reduced expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ibuprofen DL-lysine can change over time. The stability and degradation of Ibuprofen DL-lysine are important factors that influence its long-term effects on cellular function. Studies have shown that Ibuprofen DL-lysine remains stable under various conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to Ibuprofen DL-lysine in in vitro or in vivo studies has shown that it can lead to sustained inhibition of COX enzymes and prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of Ibuprofen DL-lysine vary with different dosages in animal models. At low doses, Ibuprofen DL-lysine effectively reduces inflammation and pain without causing significant adverse effects. At high doses, Ibuprofen DL-lysine can lead to toxic effects, including gastrointestinal irritation, renal toxicity, and hepatotoxicity. Threshold effects have been observed, where the therapeutic benefits of Ibuprofen DL-lysine are maximized at certain dosages, beyond which adverse effects become more prominent .

Metabolic Pathways

Ibuprofen DL-lysine is involved in various metabolic pathways, including the arachidonic acid pathway. It interacts with enzymes such as COX-1 and COX-2, inhibiting their activity and reducing the production of prostaglandins. Additionally, Ibuprofen DL-lysine can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in the metabolism of arachidonic acid. This modulation leads to changes in the levels of various metabolites, including prostaglandins and leukotrienes .

Transport and Distribution

Ibuprofen DL-lysine is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Serum albumin is one of the primary binding proteins that facilitate the transport of Ibuprofen DL-lysine in the bloodstream. Once in the bloodstream, Ibuprofen DL-lysine can be distributed to various tissues, where it exerts its anti-inflammatory and analgesic effects. The localization and accumulation of Ibuprofen DL-lysine in specific tissues are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of Ibuprofen DL-lysine plays a crucial role in its activity and function. Ibuprofen DL-lysine can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, Ibuprofen DL-lysine can localize to the endoplasmic reticulum, where it interacts with COX enzymes and inhibits their activity. This localization is essential for the effective inhibition of prostaglandin synthesis and the subsequent reduction of inflammation and pain .

Eigenschaften

IUPAC Name

(2S)-2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHXIUAEPKVVII-ZSCHJXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024433
Record name Ibuprofen lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57469-77-9
Record name Ibuprofen lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57469-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibuprofen lysine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057469779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibuprofen lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-lysine mono[4-isobutyl-α-methylbenzeneacetate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBUPROFEN LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N01ORX9D6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid
Reactant of Route 2
2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid
Reactant of Route 3
2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid
Reactant of Route 4
Reactant of Route 4
2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid
Reactant of Route 5
2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid
Reactant of Route 6
2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.